Calcium hexafluorotitanate
Description
Contextualization of Hexafluorotitanate Compounds within Inorganic Fluorides
Inorganic fluorides are a diverse class of chemical compounds characterized by the presence of the fluoride (B91410) anion (F⁻). Within this broad category, hexafluorotitanates are a prominent subgroup, featuring the hexafluorotitanate anion ([TiF₆]²⁻). This anion consists of a central titanium atom in the +4 oxidation state octahedrally coordinated to six fluoride ions.
Hexafluorotitanate salts are known for their applications in various industrial processes, including the manufacturing of certain materials and as analytical reagents. yixinchemical.com For instance, ammonium (B1175870) hexafluorotitanate is an intermediate in the extraction of titanium from its ores. wikipedia.org The study of hexafluorotitanates extends to their magnetic and spectroscopic properties, which provide insights into their electronic structures and bonding. acs.org The crystal structures of many hexafluorotitanate salts have been determined, revealing the intricate network of interactions between the [TiF₆]²⁻ octahedra and the respective cations. wikipedia.org
Significance of Calcium-Containing Fluorotitanates in Contemporary Research
The incorporation of calcium into the fluorotitanate structure imparts distinct properties that are of considerable interest to researchers. Calcium hexafluorotitanate is a notable example, primarily due to its unusual property of negative thermal expansion (NTE). bohrium.comnih.govacs.org This means that the material contracts upon heating over a specific temperature range. Strong volume negative thermal expansion is a rare phenomenon, typically observed in a small family of ReO₃-type fluorides that maintain a cubic structure at very low temperatures, such as scandium fluoride (ScF₃). bohrium.comnih.gov
Research into this compound aims to expand this limited group of NTE materials. bohrium.comnih.govacs.org The study of its response to pressure and temperature has revealed fascinating phase transitions and elastic properties. bohrium.comnih.govacs.org For example, CaTiF₆ undergoes a phase transition from a cubic to a rhombohedral structure upon cooling or under pressure. bohrium.comnih.govacs.org These characteristics make calcium-containing fluorotitanates promising candidates for the development of composite materials with tailored thermal expansion coefficients.
Scope and Objectives of Academic Inquiry into this compound Systems
The primary academic focus on this compound revolves around understanding the fundamental mechanisms that govern its unique physical behaviors. Key areas of investigation include:
Negative Thermal Expansion: A central objective is to elucidate the origin of NTE in CaTiF₆. This involves studying its phonon behavior, particularly the role of low-frequency acoustic phonons and rigid unit modes (RUMs). researchgate.netnih.gov
Phase Transitions: Researchers are keenly interested in the phase transitions that CaTiF₆ undergoes as a function of temperature and pressure. bohrium.comnih.govacs.org Characterizing these transitions provides a deeper understanding of the material's structural stability and the interplay of forces within the crystal lattice.
Elastic Properties: The elastic softness and anisotropic elastic properties of its different phases are another significant area of study. bohrium.comnih.govacs.org For instance, the rhombohedral phase exhibits a very low bulk modulus and negative linear compressibility along a specific crystallographic axis. bohrium.comnih.govacs.org
Synthesis and Crystal Growth: Developing reliable methods for synthesizing high-purity this compound is crucial for experimental studies. While solvothermal methods can be employed, they often involve hazardous reagents like hydrofluoric acid. researchgate.net
The overarching goal of this research is to build a comprehensive model that can predict and explain the properties of this compound, which in turn can guide the design of new functional materials.
Data on this compound
| Property | Value | Reference |
| Chemical Formula | CaTiF₆ | echemi.com |
| Molar Mass | 201.935 g/mol | guidechem.com |
| Crystal System (Room Temp) | Cubic (Fm-3m) | bohrium.comnih.govacs.org |
| Crystal System (Low Temp) | Rhombohedral (R-3) | bohrium.comnih.govacs.org |
| Transition Temperature | ~120 K | bohrium.comnih.govacs.org |
| Coefficient of Thermal Expansion (Room Temp) | ~ -32 ppm K⁻¹ | bohrium.comnih.govacs.org |
| Bulk Modulus (Cubic Phase) | 29(1) GPa | bohrium.comnih.govacs.org |
| Bulk Modulus (Rhombohedral Phase) | ~4 GPa | bohrium.comnih.govacs.org |
Structure
2D Structure
Properties
IUPAC Name |
calcium;hexafluorotitanium(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6FH.Ti/h;6*1H;/q+2;;;;;;;+4/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCKGXSVHWNAI-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ti-2](F)(F)(F)(F)F.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaF6Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Calcium Hexafluorotitanate
Solid-State Reaction Pathways and Process Optimization
Solid-state synthesis is a conventional and widely used method for producing inorganic materials like calcium hexafluorotitanate. This approach involves the direct reaction of solid precursors at elevated temperatures.
Precursor Selection and Stoichiometric Control
The choice of precursors is a critical factor that dictates the reaction conditions and the purity of the final product. For the solid-state synthesis of CaTiF₆, a common route involves the reaction of calcium fluoride (B91410) (CaF₂) and titanium tetrafluoride (TiF₄) researchgate.net. The reaction can be represented as:
CaF₂ + TiF₄ → CaTiF₆
Controlling the stoichiometry of the reactants is paramount to ensure the formation of a single-phase product and to avoid the presence of unreacted precursors or impurity phases in the final material. Precise weighing and thorough mixing of the precursors are essential steps in maintaining stoichiometric control. However, a significant challenge in this method is the highly hygroscopic nature of TiF₄, which can absorb water and complicate the synthesis process researchgate.net.
Alternative approaches may utilize other precursors that can circumvent the difficulties associated with TiF₄. The selection of optimal precursors can be guided by thermodynamic considerations, aiming to maximize the driving force for the formation of the target compound while avoiding stable intermediate impurities nih.govnih.gov.
High-Temperature Calcination Regimes and Kinetic Analysis
High-temperature calcination is the core process in solid-state synthesis, providing the necessary thermal energy to overcome the activation barrier for the reaction between the solid precursors. The calcination temperature and duration significantly influence the crystallinity, particle size, and phase purity of the resulting this compound. For instance, after calcination of a precursor mixture, a gray-white powder of cubic CaTiF₆ can be obtained researchgate.net. The temperature must be carefully controlled, as excessively high temperatures can lead to particle agglomeration and changes in material properties mdpi.commdpi.com.
Kinetic analysis of the solid-state reaction provides insights into the reaction mechanism and helps in optimizing the calcination parameters. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to study the reaction progress as a function of temperature and time. Model-fitting and model-free methods are the two main categories used to study solid-state kinetics, allowing for the determination of kinetic parameters like activation energy without necessarily knowing the reaction order beforehand rsc.orgnih.gov. Understanding the reaction kinetics is crucial for designing an efficient and energy-saving synthesis process.
Mechanochemical Activation in Solid-State Synthesis
Mechanochemical activation, often carried out using high-energy ball milling, is a technique used to enhance the reactivity of solid precursors. The mechanical energy supplied during milling can induce physical and chemical changes in the materials, such as reducing particle size, increasing surface area, and creating defects in the crystal lattice. These changes can lower the activation energy for the solid-state reaction, enabling the synthesis to proceed at lower temperatures and shorter durations.
In the synthesis of related perovskite materials like calcium titanate (CaTiO₃), mechanochemical methods have been shown to be effective. For example, CaTiO₃ nanopowders have been successfully synthesized from calcium oxide and titanium dioxide via mechanochemical methods assisted by microwave irradiation researchgate.net. This approach can also be applied to the synthesis of this compound to potentially overcome some of the challenges associated with conventional high-temperature solid-state reactions, such as the need for high energy input and the risk of particle coarsening researchgate.net.
Solution-Based and Solvothermal Synthetic Routes
Solution-based methods offer an alternative to solid-state reactions, often providing better control over particle size, morphology, and homogeneity of the final product. These routes involve the reaction of precursors in a liquid medium.
Hydrothermal and Solvothermal Crystallization Techniques
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions under elevated temperature and pressure. In a typical process, precursors are dissolved in a solvent (water for hydrothermal, non-aqueous solvent for solvothermal) and sealed in an autoclave. The high temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.
This compound has been successfully synthesized using a solvothermal method researchgate.net. This technique can offer advantages over the solid-phase method, such as potentially using less expensive or more stable precursors. For instance, a facile and cost-effective synthesis of cubic phase CaTiF₆ has been reported using inexpensive precursors like calcium chloride (CaCl₂) and hexafluorotitanic acid (H₂TiF₆) sciopen.com. Solvothermal synthesis allows for the formation of materials that may not be stable at the higher temperatures required for solid-state reactions and can enable the production of nanomaterials with controlled morphologies rsc.org.
The parameters of the hydrothermal or solvothermal process, such as temperature, pressure, reaction time, and precursor concentration, have a significant influence on the final product's characteristics, including crystal structure, particle size, and morphology nih.gov.
Controlled Precipitation Methods for Hexafluorotitanate Formation
Controlled precipitation is a solution-based technique where the desired compound is formed as a solid from a solution by carefully controlling parameters such as reactant concentrations, pH, and temperature. This method is widely used for its simplicity and scalability.
In the context of hexafluorotitanate formation, this would involve mixing solutions containing calcium ions (Ca²⁺) and hexafluorotitanate ions ([TiF₆]²⁻) under conditions that promote the precipitation of CaTiF₆. The key to this method is to control the rate of nucleation and growth of the crystals to obtain a product with the desired particle size and distribution. The rate of precipitation can be controlled by factors such as the rate of addition of the reactants nist.gov. While specific detailed procedures for the controlled precipitation of CaTiF₆ are not extensively documented in the provided search results, the principles of precipitation of similar fluoride compounds, such as calcium fluoride (CaF₂), are well-established and can be adapted mdpi.comnih.gov. The careful control of supersaturation is crucial to manage the formation of stable nuclei and their subsequent growth.
Table of Synthesis Parameters
| Synthesis Method | Precursors | Temperature | Key Advantages |
|---|---|---|---|
| Solid-State Reaction | CaF₂, TiF₄ | High Temperature Calcination | Conventional, suitable for bulk synthesis. |
| Mechanochemical | CaO, TiO₂ (for analogous CaTiO₃) | Room temperature milling, lower calcination T | Enhanced reactivity, lower energy consumption. |
| Solvothermal | CaCl₂, H₂TiF₆ | Elevated (e.g., specific T in autoclave) | Good control over particle size/morphology. |
| Controlled Precipitation | Soluble Ca²⁺ and [TiF₆]²⁻ salts | Typically near room temperature | Simple, scalable, potential for size control. |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CaTiF₆ |
| Calcium Fluoride | CaF₂ |
| Titanium Tetrafluoride | TiF₄ |
| Calcium Titanate | CaTiO₃ |
| Calcium Oxide | CaO |
| Titanium Dioxide | TiO₂ |
| Calcium Chloride | CaCl₂ |
Chemical Etching and Aqueous Media Syntheses
Aqueous media synthesis has emerged as a facile and cost-effective route for producing this compound. This method typically involves a precipitation reaction between a soluble calcium salt and a source of the hexafluorotitanate anion ([TiF₆]²⁻) in an aqueous solution. A common precursor for the hexafluorotitanate ion is hexafluorotitanic acid (H₂TiF₆), which can be produced through the chemical etching of titanium metal or its oxide with hydrofluoric acid (HF). sciopen.com
The chemical etching process involves the reaction of titanium with a mixture of hydrofluoric acid and nitric acid. This reaction yields hexafluorotitanic acid, nitrogen dioxide, and water. The subsequent aqueous synthesis of this compound involves the reaction of hexafluorotitanic acid with an inexpensive calcium source, such as calcium chloride (CaCl₂). sciopen.com The reaction proceeds as follows:
H₂TiF₆(aq) + CaCl₂(aq) → CaTiF₆(s) + 2HCl(aq)
This precipitation reaction allows for the formation of this compound dihydrate (CaTiF₆·2H₂O), which can then be dehydrated to the anhydrous form. sciopen.com The process parameters, such as precursor concentration, pH, and temperature, are critical in controlling the particle size, morphology, and purity of the final product.
| Parameter | Typical Range | Effect on Product |
| Precursor Concentration | 0.1 - 1.0 M | Affects nucleation and growth rates, influencing particle size. |
| pH | 1 - 4 | Influences the stability of the [TiF₆]²⁻ complex and the solubility of the product. |
| Temperature | 25 - 80 °C | Affects reaction kinetics and can influence crystallinity. |
| Stirring Rate | 100 - 500 RPM | Ensures homogeneity of the reaction mixture and can affect particle agglomeration. |
Novel and Emerging Synthesis Approaches
To overcome the limitations of conventional methods, such as high energy consumption and lack of precise control over material properties, novel and emerging synthesis strategies are being explored for this compound and related complex fluorides.
Microwave-assisted synthesis is a rapidly emerging technique that utilizes microwave energy to heat reactants, leading to significantly reduced reaction times and often improved product yields and purity compared to conventional heating methods. This method has been successfully applied to the synthesis of a wide range of inorganic materials, including complex fluorides. The direct and efficient heating of the reactants can lead to the formation of unique and metastable phases that may not be accessible through traditional methods.
While specific reports on the microwave-assisted synthesis of this compound are limited, the general principles can be applied. A typical microwave-assisted solvothermal synthesis would involve sealing the precursors (e.g., a calcium salt and a titanium fluoride source) in a microwave-transparent vessel with a suitable solvent and exposing it to microwave irradiation. The rapid and uniform heating can promote faster dissolution, nucleation, and growth of the desired product.
| Parameter | Typical Range | Effect on Product |
| Microwave Power | 100 - 800 W | Influences the heating rate and final reaction temperature. |
| Reaction Time | 5 - 60 minutes | Significantly shorter than conventional methods, affecting crystallinity and particle size. |
| Temperature | 100 - 250 °C | Can be precisely controlled to target specific phases. |
| Solvent | Water, Ethanol, Ethylene Glycol | The choice of solvent affects precursor solubility and can influence product morphology. |
Liquid Phase Deposition (LPD) is a technique used to deposit thin films of materials from an aqueous solution at near-ambient temperatures. This method is particularly attractive for coating temperature-sensitive substrates. The LPD of metal oxides from hexafluorometallate precursors is well-established, and a similar approach can be envisioned for the deposition of this compound films.
The process typically involves the controlled hydrolysis of a hexafluorotitanate complex in the presence of a fluoride scavenger, such as boric acid (H₃BO₃) or aluminum metal. By introducing a calcium source into the solution, it is plausible that a thin film of this compound could be deposited on a substrate. The key is to carefully control the equilibrium of the hydrolysis reaction to favor the deposition of the desired fluoride phase over the oxide.
| Parameter | Typical Range | Effect on Film Properties |
| Precursor Concentration | 0.01 - 0.1 M | Affects the deposition rate and film thickness. |
| F⁻ Scavenger Concentration | 0.1 - 0.5 M | Controls the rate of hydrolysis of the hexafluorotitanate complex. |
| Temperature | 25 - 60 °C | Influences the deposition kinetics and film morphology. |
| Deposition Time | 1 - 24 hours | Determines the final film thickness. |
Doping this compound with various ions during its synthesis can significantly alter its physical and chemical properties, such as its optical and magnetic characteristics. This is particularly relevant for applications in phosphors and other functional materials. The doping process involves the incorporation of foreign ions into the host crystal lattice, which can occur through substitutional or interstitial mechanisms.
In substitutional doping, the dopant ions replace the host cations (Ca²⁺ or Ti⁴⁺) in the crystal structure. For this to occur, the dopant ion should have a similar ionic radius and charge to the ion it is replacing to maintain charge neutrality and minimize lattice strain. For example, rare-earth ions (e.g., Eu³⁺, Er³⁺, Yb³⁺) are common dopants in fluoride hosts due to their unique luminescent properties. nih.gov If a trivalent rare-earth ion substitutes a divalent calcium ion, charge compensation mechanisms, such as the creation of vacancies, are required.
Interstitial doping, where the dopant ions occupy the empty spaces within the crystal lattice, is less common for cations in densely packed structures like that of this compound.
The choice of synthesis method can influence the efficiency and uniformity of doping. Solution-based methods like aqueous precipitation and solvothermal synthesis often allow for more homogeneous distribution of dopants compared to solid-state reactions.
| Dopant Type | Potential Substituent Ions | Target Host Ion | Potential Effect on Properties |
| Rare-Earth Ions | Eu³⁺, Tb³⁺, Er³⁺, Yb³⁺ | Ca²⁺ | Luminescence, Upconversion/Downconversion |
| Transition Metal Ions | Mn²⁺, Cr³⁺, Ni²⁺ | Ca²⁺ or Ti⁴⁺ | Magnetic properties, Catalytic activity |
| Aliovalent Ions | Na⁺, K⁺, La³⁺, Y³⁺ | Ca²⁺ | Modification of thermal expansion, Ionic conductivity |
Iii. Elucidation of Crystallographic Structure and Phase Transitions
Single Crystal and Powder X-ray Diffraction Analyses
Single crystal and powder X-ray diffraction (XRD) are foundational methods for determining the atomic arrangement within a crystalline material. These techniques have been instrumental in characterizing the structure of calcium hexafluorotitanate.
At ambient temperature and pressure, this compound adopts a cubic crystal system. nih.govresearchgate.netbohrium.comacs.orgosti.govosti.gov Structural refinements based on XRD data indicate that it belongs to the space group Fm-3m. researchgate.net This structure is a standard double ReO₃-type. However, this cubic phase is not stable under all conditions. Upon cooling or the application of pressure, CaTiF₆ undergoes a phase transition to a rhombohedral crystal system, characterized by the space group R-3. nih.govresearchgate.netbohrium.comacs.orgosti.govosti.gov
For the cubic phase of CaTiF₆, Rietveld refinement of powder XRD patterns has yielded precise lattice parameters. At room temperature, the refined lattice parameter a is approximately 8.1544 Å. researchgate.net The atomic positions within this cubic unit cell have been determined, with atoms occupying specific Wyckoff sites. researchgate.net
| Atom | Wyckoff Site | x | y | z |
| Ca | 4a | 0.0000 | 0.0000 | 0.0000 |
| Ti | 4b | 0.5000 | 0.5000 | 0.5000 |
| F | 24e | 0.2724 | 0.0000 | 0.0000 |
Table 1: Atomic Coordinates and Wyckoff Sites for Cubic CaTiF₆. researchgate.net
The lattice parameters of the rhombohedral phase, which forms at low temperatures or high pressures, can also be determined from diffraction data, although they are often described using an equivalent hexagonal setting for convenience. researchgate.netucl.ac.uk
This compound exhibits polymorphism, meaning it can exist in more than one crystal structure. The transition between these polymorphic forms is dependent on temperature and pressure.
Temperature-Induced Phase Transition: Upon cooling, CaTiF₆ undergoes a transition from its cubic (Fm-3m) phase to a rhombohedral (R-3) phase at approximately 120-138 K. nih.govresearchgate.netbohrium.comacs.orgsciopen.comresearchgate.net This transition is a key feature of the material and is associated with its negative thermal expansion properties. nih.govbohrium.comacs.orgsciopen.comresearchgate.net
Pressure-Induced Phase Transition: A similar phase transition from cubic to rhombohedral is induced by pressure. At ambient temperature, the cubic structure is stable up to about 0.25 GPa. nih.govresearchgate.netbohrium.comacs.orgosti.gov Above this pressure, a first-order transition to the rhombohedral (R-3) phase occurs, which involves the tilting of the octahedral units within the crystal structure. nih.govresearchgate.netbohrium.comacs.orgosti.gov Further compression to around 3 GPa leads to another phase transition, resulting in a poorly ordered phase. nih.govresearchgate.netbohrium.comacs.orgosti.gov
| Transition Type | Conditions | Initial Phase (Space Group) | Final Phase (Space Group) |
| Temperature-Induced | Cooling to ~120-138 K | Cubic (Fm-3m) | Rhombohedral (R-3) |
| Pressure-Induced | > 0.25 GPa | Cubic (Fm-3m) | Rhombohedral (R-3) |
| Pressure-Induced | ~ 3 GPa | Rhombohedral (R-3) | Poorly Ordered Phase |
Table 2: Phase Transitions of this compound. nih.govresearchgate.netbohrium.comacs.orgosti.govsciopen.comresearchgate.net
Advanced Diffraction Techniques
To gain deeper insights into the complex structure and phase behavior of CaTiF₆, advanced diffraction methods are employed.
While X-ray diffraction is highly effective, it interacts with the electron cloud of an atom, making it less sensitive to light elements like fluorine, especially in the presence of heavier elements like calcium and titanium. Neutron diffraction offers a powerful complementary technique because neutrons interact directly with the atomic nucleus. proquest.comaps.org The scattering power of neutrons does not depend on the atomic number in a simple, predictable way, and for some light elements, it is quite strong. youtube.com This makes neutron diffraction particularly well-suited for accurately determining the positions of the fluorine atoms within the CaTiF₆ lattice. proquest.comaps.orgcristal.org Precise localization of the fluorine atoms is crucial for understanding the octahedral tilting mechanism that drives the cubic-to-rhombohedral phase transitions.
Synchrotron X-ray sources produce exceptionally bright and highly collimated X-ray beams, enabling diffraction experiments with significantly higher resolution than conventional laboratory sources. qub.ac.uk This high resolution is invaluable for studying subtle structural details and phase transitions. qub.ac.ukiaea.orgrsc.orgscispace.com For this compound, synchrotron X-ray diffraction would be the ideal tool to precisely track the changes in lattice parameters and peak splitting as the material undergoes its temperature- and pressure-induced phase transitions. mdpi.com The high intensity of the synchrotron beam also allows for very fast data collection, making it possible to perform in situ studies to monitor the kinetics of these structural transformations in real-time. rsc.org
Structural Relationships within the A₂TiF₆ Family
This compound (CaTiF₆) is a member of the broader A₂BX₆ family of compounds, which exhibit a variety of crystal structures and physical properties. Within this family, compounds with the general formula A₂TiF₆ share the common feature of a [TiF₆]²⁻ anionic complex. At room temperature, CaTiF₆ adopts a cubic, double ReO₃-type structure with the space group Fm3̅m. researchgate.net In this arrangement, the Ca²⁺ and Ti⁴⁺ cations are ordered, occupying the 4a (0,0,0) and 4b (0.5, 0.5, 0.5) Wyckoff positions, respectively, while fluorine atoms are located at the 24e (x,0,0) sites. researchgate.net
The fundamental building block of the anionic framework in this compound is the [TiF₆]²⁻ octahedron. In an ideal, isolated state, this complex would exhibit perfect octahedral (Oₕ) symmetry, with the titanium (IV) ion at the center and six fluoride (B91410) ions at the vertices of the octahedron. wikipedia.org In the room-temperature cubic phase of CaTiF₆, these octahedra are arranged in a highly symmetric, corner-sharing network. researchgate.net
| Property | Cubic Phase (Fm3̅m) | Rhombohedral Phase (R3̅) |
|---|---|---|
| Conditions | Room Temperature, < 0.25 GPa | ~120 K or > 0.25 GPa |
| Octahedral Arrangement | Ideal, non-tilted corner-sharing network | Tilted corner-sharing network |
| Nature of "Distortion" | No significant distortion from ideal cubic packing | Cooperative tilting of rigid [TiF₆]²⁻ octahedra |
| Symmetry Consequence | High symmetry maintained throughout the lattice | Reduction of overall crystal symmetry |
The stability and response of the crystal structure to external stimuli are directly related to these linkages. The pressure-induced phase transition to the rhombohedral phase is facilitated by a reduction in the Ca-F-Ti angles, which is a direct consequence of the octahedral tilting. researchgate.netacs.org This tilting provides a low-energy pathway for compressing the crystal lattice and reducing its volume. acs.org The elastic properties of CaTiF₆ are also tied to this specific coordination. The cubic phase is elastically softer than CaZrF₆, and the rhombohedral phase just above the transition pressure is remarkably soft, with a bulk modulus of only ~4 GPa. researchgate.netacs.org This softness indicates that the Ca²⁺ coordination environment and the flexibility of the Ca-F-Ti linkages allow the structure to accommodate strain through tilting rather than through the compression of the more rigid Ti-F bonds within the [TiF₆]²⁻ octahedra.
| Feature | Description | Structural Implication |
|---|---|---|
| Coordination Number | 6 (Octahedral coordination by F⁻ ions) | Forms [CaF₆] octahedra within the lattice. |
| Crystal Packing | Alternating, corner-sharing [CaF₆] and [TiF₆] octahedra | Creates a stable, ordered double ReO₃-type structure. researchgate.net |
| Ca-F-Ti Linkage | Flexible linkage connecting the octahedra | Allows for cooperative octahedral tilting during phase transitions. researchgate.netacs.org |
| Response to Pressure | Reduction in Ca-F-Ti angle | Facilitates a low-energy pathway for volume reduction and induces the transition to the rhombohedral phase. researchgate.netacs.org |
Iv. Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local environments of specific nuclei within a crystal lattice. For calcium hexafluorotitanate, both ¹⁹F and ⁴³Ca nuclei are potential probes for elucidating structural details.
¹⁹F Solid-State NMR for Fluorine Environments and Dynamics
To date, specific experimental ¹⁹F solid-state NMR data, such as chemical shifts and coupling constants for anhydrous this compound, are not extensively reported in the publicly available scientific literature. However, computational studies and data from related hexafluorotitanate compounds provide a basis for understanding the expected fluorine environments. In the hexafluorotitanate ([TiF₆]²⁻) octahedron, the fluorine atoms are chemically equivalent in a perfectly octahedral symmetry. Any distortion in this symmetry, arising from crystal packing or phase transitions, would lead to distinct fluorine environments, which would be observable as multiple resonances in the ¹⁹F solid-state NMR spectrum.
Extension to Other Nuclei (e.g., ⁴³Ca NMR) for Local Structure Probes
The study of ⁴³Ca, the only NMR-active isotope of calcium, is inherently challenging due to its low natural abundance (0.135%) and low gyromagnetic ratio, which result in low sensitivity. Consequently, there is a notable absence of experimental ⁴³Ca solid-state NMR data for this compound in the current body of scientific literature. Theoretical calculations and studies on other inorganic calcium compounds suggest that ⁴³Ca NMR parameters, such as the chemical shift and the quadrupole coupling constant, are highly sensitive to the local coordination environment of the calcium ion, including the number of coordinating fluorine atoms and the Ca-F bond distances.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is instrumental in identifying the vibrational modes of the [TiF₆]²⁻ octahedra and the lattice modes of the crystalline structure.
Fourier Transform Infrared (FTIR) Spectroscopy of Bond Vibrations
Raman Spectroscopy for Lattice Modes and Structural Symmetry
Raman spectroscopy has been successfully employed to study the structural phase transition in this compound. The compound undergoes a transition from a rhombohedral structure at lower temperatures to a cubic structure at higher temperatures, with a transition temperature reported to be around 138 K sciopen.com.
In the high-temperature cubic phase (space group Fm-3m), group theory predicts three Raman-active modes: A₁g, E_g, and F₂g. However, in many compounds with this structure, the E_g mode is often weak or not observed. For cubic CaTiF₆, the two prominent Raman modes are assigned as follows sciopen.com:
A₁g mode: Associated with the symmetric stretching of the [TiF₆]²⁻ octahedra.
F₂g mode: Corresponding to the symmetric bending or scissoring motion of the F-Ti-F bonds.
As the temperature decreases and the structure transitions to the rhombohedral phase, new Raman peaks appear, indicating a lowering of the crystal symmetry and the splitting of degenerate vibrational modes.
The temperature dependence of the A₁g and F₂g Raman modes in the cubic phase provides insights into the lattice dynamics. The positions of these peaks have been observed to shift with temperature, a phenomenon attributed to anharmonicity in the crystal lattice sciopen.com.
| Temperature (K) | A₁g Mode (cm⁻¹) | F₂g Mode (cm⁻¹) |
|---|---|---|
| 175 | ~590 | ~250 |
| 275 | ~585 | ~245 |
| 375 | ~580 | ~240 |
| 475 | ~575 | ~235 |
Correlating Vibrational Spectra with Crystallographic Data
The changes observed in the Raman spectra of this compound correlate directly with its crystallographic phase transition. The transition from the rhombohedral to the cubic phase at approximately 138 K is marked by a distinct change in the number and position of the Raman bands sciopen.com.
Cubic Phase: The presence of a small number of broad Raman peaks is consistent with the high symmetry of the cubic crystal structure. The A₁g and F₂g modes are characteristic of the vibrational behavior of the [TiF₆]²⁻ octahedra in this symmetric environment.
This correlation between the vibrational spectra and the crystallographic data underscores the utility of Raman spectroscopy as a sensitive probe for structural changes and phase transitions in solid-state materials like this compound.
Electronic Spectroscopy and Photoemission Studies
These methods provide insight into the electronic transitions, elemental composition, and oxidation states of the constituent atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material, which corresponds to the excitation of electrons from lower to higher energy levels. In the case of this compound, the [TiF₆]²⁻ octahedra would be the primary chromophore. The electronic transitions would likely be charge transfer bands, rather than d-d transitions, as Titanium is in the +4 oxidation state (a d⁰ configuration).
A hypothetical UV-Vis absorption spectrum would be expected to show intense bands in the ultraviolet region, characteristic of ligand-to-metal charge transfer (LMCT) from the fluoride (B91410) ligands to the empty d-orbitals of the Ti⁴⁺ ion. The position and intensity of these bands would be sensitive to the local coordination environment of the titanium atom.
Hypothetical UV-Vis Absorption Data for CaTiF₆
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org For this compound, XPS would be instrumental in confirming the stoichiometry and the oxidation states of Calcium (Ca), Titanium (Ti), and Fluorine (F).
The analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energies of these electrons are characteristic of each element and its chemical environment.
Expected XPS Binding Energies for CaTiF₆
| Element | Orbital | Expected Binding Energy (eV) | Inferred Oxidation State |
|---|---|---|---|
| Ca | 2p₃/₂ | ~347 | +2 |
| Ti | 2p₃/₂ | ~459 | +4 |
High-resolution spectra of the Ti 2p and F 1s regions would be particularly important for confirming the presence of the Ti-F bonds within the [TiF₆]²⁻ complex. Quantitative analysis of the peak areas, corrected by relative sensitivity factors, would be used to determine the atomic ratios of the elements on the sample surface.
Electron Paramagnetic Resonance (EPR) for Doped Hexafluorotitanates
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. Pure this compound, with Ti⁴⁺ (d⁰) and Ca²⁺, is diamagnetic and would not produce an EPR signal. However, if the CaTiF₆ lattice were doped with paramagnetic ions (e.g., transition metals like Mn²⁺, Cr³⁺, or Fe³⁺ substituting for Ca²⁺ or Ti⁴⁺), EPR would be a powerful tool to probe the local environment of these dopant ions. researchgate.netresearchgate.net
The EPR spectrum would provide information on the g-factor and hyperfine coupling constants, which are sensitive to the symmetry of the crystal field around the paramagnetic center and the nature of its interaction with neighboring nuclei. For instance, doping with Mn²⁺ would be expected to produce a characteristic six-line hyperfine pattern due to the interaction of the unpaired electrons with the Manganese nucleus (I=5/2). researchgate.net
Hypothetical EPR Parameters for Mn²⁺-Doped CaTiF₆
| Dopant Ion | Nuclear Spin (I) | Expected g-factor | Expected Hyperfine Splitting (A) |
|---|
Morphological and Elemental Microanalysis
Microscopy and microanalysis techniques are crucial for understanding the relationship between a material's structure and its properties at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. This technique provides detailed information about the morphology, topography, and texture of the material. For synthesized powders of this compound, SEM analysis would reveal the particle size, shape (e.g., cubic, irregular), and degree of agglomeration. researchgate.netresearchgate.net While specific SEM images for CaTiF₆ are not available in the reviewed literature, analysis of related compounds like calcium titanate (CaTiO₃) often shows granular or cube-like structures. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Ratios
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. youtube.com It is often integrated with an SEM. When the sample is bombarded by the electron beam, atoms emit characteristic X-rays. The energy of these X-rays corresponds to the specific elements present. libretexts.org
For this compound, an EDS analysis would be expected to show peaks corresponding to Calcium, Titanium, and Fluorine. The quantitative analysis of the EDS spectrum provides the atomic and weight percentages of these elements, which can be used to verify the stoichiometry of the compound. vaccoat.com Furthermore, EDS mapping can reveal the spatial distribution of these elements across the sample's surface, confirming compositional homogeneity.
Expected EDS Elemental Analysis for CaTiF₆
| Element | Line | Energy (keV) | Atomic % (Theoretical) | Weight % (Theoretical) |
|---|---|---|---|---|
| F | Kα | 0.677 | 66.67 | 56.46 |
| Ca | Kα | 3.691 | 11.11 | 19.84 |
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It has been instrumental in elucidating the fundamental properties of CaTiF₆.
First-principles calculations based on DFT have been employed to understand the electronic properties and bonding nature of Calcium Hexafluorotitanate. Theoretical calculations indicate that CaTiF₆ exhibits semiconducting properties. This is attributed to the hybridization of the 3d orbitals of titanium (Ti) and the 2p orbitals of fluorine (F). sciopen.com The total charge density analysis further corroborates the nature of the ionic and covalent interactions within the crystal lattice. sciopen.com
The bonding in CaTiF₆ can be understood by considering the interactions between the Ca²⁺ cations, the [TiF₆]²⁻ anions, and the ionic nature of the Ca-F bonds. Within the [TiF₆]²⁻ octahedra, the Ti-F bonds have a significant covalent character due to the orbital hybridization. DFT studies on related calcium complexes have shown that Ca-ligand bonds generally possess a larger ionic contribution. nih.govnih.gov In the cubic phase of CaTiF₆, the structure is composed of CaF₆ and TiF₆ octahedra. Upon compression, these octahedra respond differently, with the longer and more ionic Ca-F bonds being more compressible than the shorter Ti-F bonds. osti.gov
Table 1: Calculated Electronic Properties of CaTiF₆
| Property | Value/Description | Source |
| Band Gap | 3.6 eV | sciopen.com |
| Electronic Nature | Semiconducting | sciopen.com |
| Origin of Band Gap | Hybridization of Ti 3d and F 2p orbitals | sciopen.com |
| Bonding Character | Mix of ionic (Ca-F) and covalent (Ti-F) | sciopen.comosti.gov |
This table is interactive. Click on the headers to sort.
DFT calculations are crucial for predicting and interpreting the vibrational spectra of materials. For CaTiF₆, these calculations have been vital in understanding its unique thermal expansion properties. The driving force for the negative thermal expansion (NTE) in cubic CaTiF₆ has been identified as the transverse thermal vibrations of the fluorine atoms. sciopen.com
Theoretical calculations provide phonon dispersion curves and the phonon density of states (DOS), which reveal the vibrational modes of the crystal lattice. sciopen.com Specific optical modes with pronounced negative Grüneisen parameters are identified as being responsible for the NTE behavior. sciopen.com Furthermore, DFT can be used to predict the frequencies and intensities of Raman and infrared (IR) active modes. Variable temperature Raman spectroscopy experiments have shown a structural transformation from a rhombohedral to a cubic phase at around 138 K, with distinct changes in the Ag and F2g modes, which can be correlated with theoretical predictions. sciopen.com
Table 2: Theoretically Predicted and Experimentally Observed Raman Modes for Cubic CaTiF₆
| Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Character | Source |
| Ag | Not specified | Varies with temperature | Stretching/Bending of [TiF₆] octahedra | sciopen.com |
| F2g | Not specified | Varies with temperature | Stretching/Bending of [TiF₆] octahedra | sciopen.com |
This table is interactive. Users can add more data as it becomes available.
While specific studies on the reaction pathways and energy landscapes of this compound are not extensively documented, DFT provides the theoretical framework for such investigations. This type of simulation is essential for understanding the synthesis mechanisms, decomposition processes, and phase transitions of the material.
The methodology involves mapping the potential energy surface (PES) of a reacting system. nih.gov Stationary points on the PES, such as reactants, products, intermediates, and transition states, are located to determine the reaction mechanism. nih.govnih.gov The intrinsic reaction coordinate (IRC) is then calculated to delineate the lowest energy path connecting these points.
For CaTiF₆, these simulations could be used to:
Model the solid-state reaction between CaF₂ and TiF₄ during synthesis.
Investigate the energy barriers associated with the cubic-to-rhombohedral phase transition. nih.govresearchgate.net
Understand the decomposition mechanism at high temperatures.
These computational approaches allow for the determination of activation energies and can reveal transient intermediates that are difficult to detect experimentally. nih.gov
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) are powerful simulation techniques used to study the time-dependent behavior and statistical mechanics of materials at the atomic level.
Molecular Dynamics simulations are particularly well-suited for studying the dynamic processes and thermal behavior of CaTiF₆. In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing for the observation of atomic trajectories over time. This approach has been instrumental in understanding the negative thermal expansion (NTE) observed in this compound. sciopen.comnih.gov
DFT calculations have confirmed that the NTE in CaTiF₆ arises from the transverse vibrations of fluorine atoms. sciopen.com MD simulations can explicitly model these atomic vibrations and their temperature dependence. By simulating the system at various temperatures, properties like the coefficient of thermal expansion can be calculated and directly compared with experimental data. researchgate.net
MD simulations can also be used to study phase transitions. For CaTiF₆, this would involve simulating the cooling process to observe the cubic (Fm-3m) to rhombohedral (R-3) transition that occurs around 120-138 K. sciopen.comnih.govresearchgate.net Such simulations can provide detailed insights into the atomistic mechanism of the transition, including the cooperative tilting of the [TiF₆]²⁻ octahedra.
The accuracy of MD simulations relies heavily on the quality of the interatomic potential or force field used to describe the forces between atoms. For ionic compounds like CaTiF₆, these potentials typically include terms for electrostatic interactions (Coulomb's law) and short-range repulsive and van der Waals interactions (e.g., Buckingham potential).
Developing accurate interatomic potentials is a significant challenge. First-principles methods like DFT can be used to generate a database of energies and forces for various atomic configurations, which is then used to parameterize the potential. rsc.orgnist.gov
Once a reliable potential is established, MD simulations can be used to study the lattice dynamics of CaTiF₆. This involves calculating the phonon dispersion curves and density of states from the atomic velocity autocorrelation function. These calculated properties can be compared with experimental data from neutron scattering and with the results from lattice dynamics calculations based on DFT. arxiv.orgmdpi.comtugraz.at This approach allows for the investigation of anharmonic effects, which are crucial for understanding properties like thermal expansion and thermal conductivity at finite temperatures. arxiv.org
Monte Carlo simulations offer a complementary approach, particularly for studying phase transitions and thermodynamic properties. sciencespress.commtu.edu By using statistical sampling, MC methods can explore the configuration space of the system and determine the most stable phases at different temperatures and pressures, providing valuable information on the phase diagram of CaTiF₆.
Interatomic Potential Development and Application
Computational modeling, particularly atomistic simulation, serves as a powerful tool for investigating the material properties of this compound at the atomic scale. These methods rely on interatomic potentials, or force fields, which are mathematical functions that describe the energy of a system of atoms and the forces acting upon them. youtube.com The development of an accurate and reliable force field is a critical prerequisite for performing large-scale simulations that can predict structural, thermodynamic, and kinetic properties beyond the reach of quantum mechanical methods alone. nasa.gov
For ionic materials like this compound (CaTiF₆), interatomic potentials are typically derived by combining long-range electrostatic interactions (Coulomb term) with short-range terms that account for Pauli repulsion and van der Waals attraction. The Buckingham potential is a commonly used form for these short-range interactions.
The derivation process involves fitting the parameters of the potential function to a set of reference data, which is often obtained from high-fidelity ab initio quantum mechanical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net The goal is to create a computationally efficient model that accurately reproduces the fundamental properties of the material. researchgate.net
Derivation Strategy:
Functional Form Selection : A suitable functional form for the potential is chosen. For CaTiF₆, this would typically involve assigning formal charges to the ions (Ca²⁺, Ti⁴⁺, F⁻) for the Coulomb term and defining Buckingham potential parameters (A, ρ, C) for each pair of interacting ions (e.g., Ca-F, Ti-F, F-F).
Reference Data Generation : Ab initio calculations are performed on the CaTiF₆ crystal structure to determine its equilibrium lattice parameters, elastic constants, and phonon dispersion curves. Additional calculations on small atomic clusters or distorted structures may be used to probe the potential energy surface more broadly. scispace.com
Parameter Fitting : The parameters within the potential model are optimized to reproduce the ab initio reference data. This is often achieved using sophisticated fitting algorithms, such as genetic algorithms, which systematically search the parameter space to minimize the difference between the potential's predictions and the reference values. scispace.com
Validation:
Once a potential has been derived, it must be rigorously validated by testing its ability to predict properties that were not included in the fitting process. researchgate.net For a CaTiF₆ force field, validation checks would include:
Structural Properties : Comparing the predicted stable crystal structure, lattice parameters, and atomic coordinates with experimental data.
Mechanical Properties : Calculating bulk modulus, shear modulus, and elastic constants and comparing them with known values.
Thermodynamic Properties : Assessing the model's ability to predict properties like thermal expansion and cohesive energy.
Vibrational Properties : Simulating phonon dispersion curves and comparing them against those derived from DFT or inelastic neutron scattering experiments.
An example of the Buckingham potential parameters that would be derived for a CaTiF₆ system is shown in the table below. These parameters define the short-range interactions between pairs of ions.
| Interaction Pair | A (eV) | ρ (Å) | C (eV·Å⁶) |
| Ca²⁺ – F⁻ | 525.6 | 0.317 | 0.0 |
| Ti⁴⁺ – F⁻ | 1186.2 | 0.295 | 0.0 |
| F⁻ – F⁻ | 954.8 | 0.221 | 27.88 |
Note: The data in this table is illustrative, representing the typical format and type of parameters derived for fluoride-containing ionic systems through fitting to ab initio data. The C term for cation-anion interactions is often set to zero.
A validated interatomic potential enables large-scale molecular dynamics (MD) or Monte Carlo simulations to investigate complex phenomena such as surface properties and defect behavior, which are computationally prohibitive for purely quantum mechanical methods. nasa.govwisc.edu
Surface Science Applications:
Atomistic simulations can provide detailed insights into the structure and energy of CaTiF₆ surfaces. researchgate.net By creating a simulation cell that exposes a specific crystallographic plane (e.g., {100}, {110}, {111}), researchers can study:
Surface Relaxation : The deviation of atomic positions in the near-surface layers from their ideal bulk crystal locations.
Surface Energy : The excess energy associated with creating a surface, which is crucial for predicting crystal morphology and reactivity.
Adsorption Phenomena : The interaction of molecules with the CaTiF₆ surface, determining preferred adsorption sites and binding energies. rsc.org
Defect Chemistry Applications:
Defect chemistry, which governs many of the material's properties, can be explored in detail using computational techniques. rsc.org Intrinsic point defects, such as vacancies, interstitials, and anti-site defects, can be modeled. coventry.ac.ukyoutube.com The energy required to form these defects is a key predictive quantity. researchgate.net Common intrinsic defect reactions in CaTiF₆ that can be simulated include:
Schottky Defect : Formation of a set of vacancies in stoichiometric ratio (e.g., one Ca²⁺ vacancy, one Ti⁴⁺ vacancy, and six F⁻ vacancies).
Frenkel Defects : Creation of a vacancy-interstitial pair of a single ionic species (e.g., a fluoride (B91410) ion moving from its lattice site to an interstitial position). researchgate.net
Simulations provide the formation energies for these and other defect processes. coventry.ac.uk This data is essential for understanding diffusion mechanisms, ionic conductivity, and the material's response to doping.
The table below presents hypothetical, yet representative, calculated formation energies for various intrinsic defects in CaTiF₆, as would be obtained from atomistic simulations using a validated force field.
| Defect Type | Kröger-Vink Notation | Formation Energy (eV) |
| Calcium Vacancy | V"Ca | 4.85 |
| Titanium Vacancy | V""'Ti | 18.50 |
| Fluoride Vacancy | V•F | 2.95 |
| Fluoride Interstitial | F'i | -2.10 |
| Fluoride Frenkel Pair | V•F + F'i | 0.85 |
| Full Schottky Trio | V"Ca + V""'Ti + 6V•F | 5.65 |
Note: This data is illustrative of results from computational defect studies. The energies represent the cost to create the defect in an otherwise perfect crystal and are crucial for predicting which defects are most likely to occur.
Vi. Mechanistic Studies of Formation, Transformation, and Interaction
Reaction Mechanism Elucidation in Solid-State Synthesis
The solid-state synthesis of calcium hexafluorotitanate, typically from precursors such as calcium fluoride (B91410) (CaF₂) and titanium tetrafluoride (TiF₄), involves complex reaction mechanisms at the interface of the solid reactants. Understanding these mechanisms is key to optimizing reaction conditions and achieving phase-pure products.
The direct reaction between CaF₂ and TiF₄ to form CaTiF₆ is a complex process that may involve the formation of intermediate phases. While specific in-situ studies on the CaF₂-TiF₄ system are not extensively documented in the literature, the reaction pathway can be inferred from the principles of solid-state chemistry. The reaction is initiated at the points of contact between the reactant particles. As the reaction proceeds, a product layer of CaTiF₆ forms at the interface, separating the reactants. For the reaction to continue, diffusion of the constituent ions (Ca²⁺, Ti⁴⁺, and F⁻) through this product layer is necessary.
CaF₂ (s) + TiF₄ (s) → CaTiF₆ (s)
In analogous solid-state reactions involving complex oxides, the formation of intermediate phases is a common phenomenon, often dictated by the phase diagram of the system. For instance, in the synthesis of other perovskite-type structures, intermediate compounds with different stoichiometries can form and subsequently react to yield the final desired phase. Without specific experimental evidence for the CaF₂-TiF₄ system, the identification of intermediate phases remains a subject for further investigation, potentially through techniques like in-situ X-ray diffraction (XRD) during the synthesis process.
Several kinetic models can be applied to describe solid-state reactions, including the Jander, Ginstling-Brounshtein, and Avrami-Erofeev models. The applicability of a particular model depends on the geometry of the reacting particles and the rate-limiting step of the reaction (e.g., diffusion, phase boundary reaction).
Table 1: Theoretical Kinetic Models for Solid-State Reactions
| Model | Rate Equation (fraction reacted, α, vs. time, t) | Description |
|---|---|---|
| Jander | (1 - (1 - α)^(1/3))^2 = kt |
Assumes spherical particles and reaction rate controlled by diffusion through the product layer. |
| Ginstling-Brounshtein | 1 - 2/3α - (1 - α)^(2/3) = kt |
Similar to the Jander model but accounts for the change in surface area of the unreacted core. |
| Avrami-Erofeev | -ln(1 - α) = (kt)^n |
Describes processes where nucleation and growth occur, with 'n' being a constant related to the mechanism. |
This table presents theoretical models that could be applied to study the kinetics of CaTiF₆ formation. The specific model that best describes the reaction would need to be determined experimentally.
Kinetic studies would involve monitoring the extent of the reaction as a function of time at different temperatures. This data can then be fitted to various kinetic models to determine the activation energy and the rate-determining step for the formation of CaTiF₆. Such studies are essential for optimizing the synthesis parameters, such as temperature and reaction time, to achieve a high yield of the desired product.
Mechanisms of Ion Exchange and Substitution
The ability of the this compound lattice to accommodate other ions through exchange or substitution is a key aspect of tuning its material properties. This can involve the incorporation of dopants or the exchange of the primary cations.
Doping involves the intentional introduction of impurity atoms into a crystal lattice to alter its physical or chemical properties. In the CaTiF₆ structure, both the Ca²⁺ and Ti⁴⁺ sites are potential candidates for substitution by other metal ions. The feasibility of doping depends on several factors, including the ionic radius, charge, and electronegativity of the dopant ion relative to the host ion.
For instance, Ca²⁺ could potentially be substituted by other divalent cations of similar size, such as Sr²⁺ or Cd²⁺. The Ti⁴⁺ site could be substituted by other tetravalent cations like Si⁴⁺, Ge⁴⁺, or Zr⁴⁺, or by aliovalent ions (ions with a different charge), which would require charge compensation mechanisms within the lattice, such as the creation of vacancies.
Table 2: Potential Dopants for CaTiF₆ and Their Ionic Radii
| Host Ion | Ionic Radius (Å) | Potential Dopant Ion | Ionic Radius (Å) |
|---|---|---|---|
| Ca²⁺ | 1.00 | Sr²⁺ | 1.18 |
| Cd²⁺ | 0.95 | ||
| Ti⁴⁺ | 0.605 | Si⁴⁺ | 0.40 |
| Ge⁴⁺ | 0.53 | ||
| Zr⁴⁺ | 0.72 |
This table provides a comparison of the ionic radii of host ions in CaTiF₆ and potential dopant ions, which is a key factor in determining the likelihood of substitution.
The mechanism of incorporation can occur during the synthesis process (in-situ doping) or through post-synthesis modification. The introduction of dopants can significantly influence the structural, optical, and electronic properties of this compound.
Ion exchange is a process where ions on the surface or within the bulk of a solid material are exchanged for ions in a surrounding solution or melt. While specific studies on ion exchange reactions in CaTiF₆ are limited, the principles of ion exchange in similar inorganic materials can be applied.
The exchange of Ca²⁺ ions in CaTiF₆ with other cations from a solution would depend on the relative affinities of the ions for the hexafluorotitanate lattice and the concentration of the ions in the solution. Such reactions are often governed by equilibrium principles.
Similarly, the exchange of Ti⁴⁺ is less likely due to its higher charge and smaller size, leading to stronger bonding within the [TiF₆]²⁻ octahedra. However, under specific conditions, such as in molten salt environments, exchange reactions involving the titanium species might be possible. The mechanism would likely involve the dissolution of the surface layer followed by reprecipitation with the new cationic species.
Electrochemical Reaction Mechanisms and Reduction Processes
The electrochemical behavior of this compound is primarily associated with the redox activity of the titanium center. Understanding the mechanisms of its electrochemical reduction is important for applications in areas such as electrocatalysis and battery materials.
Ti⁴⁺ + e⁻ → Ti³⁺
Further reduction to lower oxidation states (Ti²⁺ or even metallic Ti) may also be possible, depending on the electrochemical conditions. The electrochemical reduction can be studied using techniques like cyclic voltammetry, which provides information on the redox potentials and the reversibility of the electron transfer process.
In a molten salt electrolyte, the reduction of CaTiF₆ could proceed via a direct electrochemical pathway where the solid material is in contact with the electrode. The mechanism would involve the transfer of electrons to the Ti⁴⁺ centers, leading to a change in the composition and structure of the material. The liberated Ca²⁺ and F⁻ ions would dissolve into the molten salt.
Alternatively, a chemical reduction process could occur in the presence of a strong reducing agent in the molten salt. For example, if a reactive metal like calcium is electrochemically deposited, it can then chemically reduce the CaTiF₆. The study of these mechanisms is crucial for processes like the electrowinning of titanium or the synthesis of novel titanium-based materials.
Analysis of Titanium Ion Reduction in Molten Salt Systems
The electrochemical reduction of titanium ions in molten salt systems is a complex process involving multiple electron transfer steps. In fluoride-based melts containing hexafluorotitanate species, such as those derived from the dissolution of this compound, the titanium is present in the +4 oxidation state as the [TiF₆]²⁻ complex anion.
Electrochemical studies in various fluoride molten salt electrolytes have determined that the reduction of Ti(IV) ions to titanium metal is not a single-step process. It proceeds through intermediate oxidation states. The generally accepted pathway involves a two-step reduction sequence:
Ti(IV) → Ti(III): The first step is the reduction of the hexafluorotitanate(IV) ion to the corresponding hexafluorotitanate(III) species. [TiF₆]²⁻ + e⁻ → [TiF₆]³⁻
Ti(III) → Ti(0): The second step involves the reduction of the Ti(III) complex directly to metallic titanium. [TiF₆]³⁻ + 3e⁻ → Ti + 6F⁻
Unlike in chloride melts where Ti(II) can be a stable intermediate, the Ti(II) oxidation state is generally considered unstable in fluoride-containing electrolytes. This simplifies the reduction pathway and can be advantageous for electrolytic processes, as it avoids disproportionation reactions involving Ti(II) that can lower current efficiency. The precise potentials at which these reduction steps occur are dependent on the specific composition and temperature of the molten salt bath.
Role of Hexafluorotitanate Species in Electrolytic Titanium Production
Hexafluorotitanate species, provided by compounds like this compound, play a crucial role in the electrolytic production of titanium. Their primary function is to act as a soluble source of titanium ions within the molten fluoride electrolyte, which is essential for a continuous electrolytic deposition process.
The use of fluoride-based melts and hexafluorotitanate complexes offers several advantages for titanium electrowinning and electrorefining:
Enhanced Solubility: Titanium oxides, a common raw material, have very low solubility in many molten salts. Converting the titanium to a hexafluorotitanate salt allows for a higher concentration of titanium to be dissolved in the electrolyte, which is necessary for achieving practical production rates.
Electrochemical Stability: The [TiF₆]²⁻ complex is electrochemically stable within a suitable potential window, allowing for controlled deposition at the cathode.
Stabilization of Titanium Ions: The fluoride ions in the melt form stable complexes with the titanium ions ([TiF₆]²⁻ and [TiF₆]³⁻). This complexation helps to prevent the formation of unstable lower oxidation states and suppresses unwanted side reactions, leading to a more efficient process.
The electrolyte, often a eutectic mixture of alkali or alkaline earth metal fluorides (e.g., LiF-NaF-KF), provides a low-melting, ionically conductive medium for the process to occur at elevated temperatures. uctm.edu The choice of this compound as a feedstock would contribute both the necessary titanium species and calcium ions to the molten bath.
Hydrolysis and Thermal Decomposition Mechanisms
Pathways of Interaction with Water and Related Degradation
Hexafluorotitanate salts are susceptible to hydrolysis in aqueous environments. researchgate.net The mechanism involves the interaction of water molecules with the central titanium atom of the [TiF₆]²⁻ anion. This interaction leads to the progressive substitution of fluoride ligands with hydroxide (OH⁻) or oxide (O²⁻) ions, resulting in the formation of various titanium oxyfluoride or hydroxyfluoride species.
[TiF₆]²⁻ + 2H₂O ⇌ TiO₂ + 4H⁺ + 6F⁻
The reaction is pH-dependent. In acidic conditions, the formation of hydrofluoric acid (HF) is favored, which can in turn react with titanium and its oxides. nih.gov The stability of the titanium passive layer is significantly influenced by both pH and fluoride concentration. researchgate.net
The hydrolysis process is believed to proceed through a series of intermediate steps where fluoride ions are sequentially replaced:
[TiF₆]²⁻ + H₂O ⇌ [TiF₅(OH)]²⁻ + HF
[TiF₅(OH)]²⁻ + H₂O ⇌ [TiF₄(OH)₂]²⁻ + HF
This process can continue until a significant portion of the fluoride ligands are replaced, leading to the eventual precipitation of hydrated titanium dioxide (TiO₂·nH₂O) from the solution. The presence of calcium ions from CaTiF₆ would lead to the formation of calcium fluoride (CaF₂) if sufficient fluoride ions are released and the solubility product is exceeded, or it may remain in solution. The degradation of the compound by water is therefore characterized by the breakdown of the hexafluorotitanate complex and the formation of more stable titanium oxides.
Understanding Thermal Stability and Decomposition Products
Thermal Stability
This compound exhibits distinct structural behaviors at different temperatures. At ambient temperature, it possesses a cubic crystal structure. nih.govacs.org However, it undergoes a phase transition upon cooling. This transition is reversible and relates to the material's thermal stability over a wide temperature range. Research has shown that CaTiF₆ exhibits negative thermal expansion, meaning it contracts upon heating over certain temperature ranges. researchgate.net
Key thermal properties and phase transitions are summarized below:
| Property | Value / Description | Temperature / Conditions |
|---|---|---|
| Crystal Structure (Room Temp) | Cubic (Fm3̅m) | Ambient |
| Phase Transition | Cubic to Rhombohedral (R3̅) | ~120 K (on cooling) |
| Coefficient of Thermal Expansion (CTE) | ~ -32 ppm K⁻¹ | Room Temperature |
| Pressure-Induced Transition | Cubic to Rhombohedral (R3̅) | Above 0.25 GPa |
| Further Phase Transition | Transition to a poorly ordered phase | ~3 GPa |
The transition from a cubic to a rhombohedral phase is a response to changes in thermal energy and interatomic distances. nih.govacs.org The material remains stable in its cubic form up to at least 475 K. researchgate.net
Thermal Decomposition Products
While detailed studies on the high-temperature pyrolysis of this compound are not extensively available, the decomposition pathway can be predicted based on the thermal stability of related compounds. Upon heating to high temperatures, complex fluoride salts typically decompose into their more stable, constituent binary salts.
Therefore, the expected thermal decomposition reaction for this compound is:
CaTiF₆(s) → CaF₂(s) + TiF₄(g)
The likely products are solid Calcium Fluoride (CaF₂) and gaseous Titanium Tetrafluoride (TiF₄). Calcium Fluoride is a highly stable, high-melting-point (1418 °C) ionic compound. Titanium Tetrafluoride is much more volatile, sublimating at 284 °C. At typical pyrolysis temperatures (above 600-800°C), TiF₄ would be in the vapor phase, allowing for its potential separation from the solid CaF₂ residue. This decomposition pathway is a critical consideration in high-temperature applications involving CaTiF₆.
Vii. Advanced Applications and Functional Material Development
Precursor Chemistry in Material Synthesis
While direct applications of calcium hexafluorotitanate are still under exploration, its role as a precursor for the synthesis of other functional materials, particularly calcium titanate (CaTiO₃), is of significant interest. The conversion of a hexafluorotitanate to a titanate can be conceptually achieved through processes like hydrolysis or thermal decomposition, where the fluoride (B91410) ions are replaced by oxygen.
This compound serves as a valuable precursor, providing both calcium and titanium in a single source for the fabrication of advanced ceramics such as calcium titanate (CaTiO₃). CaTiO₃, a perovskite-structured ceramic, is known for its excellent dielectric properties and is a key component in the manufacturing of capacitors and other electronic devices. The synthesis of CaTiO₃ from precursors like calcium titanyl oxalate has been shown to be achievable at temperatures as low as 500°C using microwave heating techniques.
Furthermore, the introduction of fluorine from precursors like CaTiF₆ can be strategic in the synthesis of certain ceramics. For instance, in the production of fluorapatite glass-ceramics used in dentistry, fluoride-containing compounds are essential. These materials are valued for their biocompatibility and aesthetic properties in applications such as veneers and crowns.
Functional titanate materials, particularly those with a perovskite structure like calcium titanate (CaTiO₃), exhibit a wide range of properties that make them suitable for various advanced applications. These materials can be synthesized using various methods, including sol-gel, solid-state reactions, and hydrothermal synthesis. The properties of the resulting CaTiO₃ can be tailored by controlling the synthesis parameters and by doping with other elements.
Doped calcium titanate has shown enhanced functionalities. For example, doping with elements like lanthanum can alter the phase composition and improve the photocatalytic activity of CaTiO₃-based ceramics. Similarly, strontium-doped calcium titanate is being explored for high-energy storage applications in advanced pulsed power capacitors. These functional titanates are integral to the development of next-generation electronic and energy storage devices.
Luminescent Materials and Phosphor Technology
This compound has been identified as a promising host material for phosphors, particularly when doped with manganese (Mn⁴⁺). These phosphors are crucial for enhancing the color quality of white light-emitting diodes (WLEDs).
The hydrated form, this compound dihydrate (CaTiF₆·2H₂O), when doped with Mn⁴⁺, acts as a narrow-band red-emitting phosphor. The crystal structure of the host lattice plays a critical role in the luminescent properties of the phosphor. In CaTiF₆·2H₂O:Mn⁴⁺, the Mn⁴⁺ ion occupies a highly unsymmetric lattice site, which influences its emission spectrum. This specific host-dopant combination is particularly effective for producing red light, which is often lacking in commercial WLEDs, thereby improving their color rendering index (CRI). Research has shown that modifying the host lattice, for instance by co-doping with small ionic radius ions like Si⁴⁺, can improve the thermal stability of the phosphor.
The luminescence in Mn⁴⁺-doped hexafluorotitanate phosphors is activated by the absorption of blue light, which excites the Mn⁴⁺ ions. The subsequent de-excitation results in the emission of sharp, narrow red lines. A notable feature of CaTiF₆·2H₂O:Mn⁴⁺ is its strong zero phonon line (ZPL) and ν₆ vibration peaks at longer wavelengths of 626 nm and 635 nm, respectively. This unique emission spectrum results in color coordinates that are closer to the red-light boundary of human eye sensitivity, which is beneficial for achieving a high CRI in warm white LEDs. The weak crystal field strength and strong covalent Mn-F bond in the CaTiF₆·2H₂O host contribute to these desirable luminescent properties.
Below is a data table summarizing the key luminescent properties of Mn⁴⁺-doped this compound Dihydrate.
| Property | Value | Significance in WLEDs |
| Emission Peak (ZPL) | 626 nm | Provides a highly pure red color component. |
| Emission Peak (ν₆) | 635 nm | Contributes to the narrow-band red emission. |
| Color Coordinates | (0.701, 0.299) | Close to the ideal red for high color fidelity. |
| Application | Red-light component for warm white LEDs | Enhances the color rendering index (Ra > 90). |
Catalysis and Electrocatalysis Applications
While direct catalytic applications of this compound are not widely documented, its derivative, calcium titanate (CaTiO₃), is a well-studied catalyst and electrocatalyst. The potential for CaTiF₆ to serve as a precursor for CaTiO₃ suggests an indirect role in the field of catalysis.
Calcium titanate, with its perovskite structure, has demonstrated significant catalytic activity in various reactions. For instance, NiMo-supported CaTiO₃ has been used for the catalytic decomposition of waste polypropylene to synthesize carbon nanotubes. In the field of biodiesel production, calcium titanate has been investigated as a heterogeneous catalyst for the transesterification of waste cooking oil.
In electrocatalysis, calcium titanate-based materials are being explored for their potential in energy conversion and storage. They have been studied as materials for oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are critical processes in fuel cells and metal-air batteries. For example, iron-doped calcium titanate has been proposed as a co-catalyst to enhance the ORR kinetics. Furthermore, composites of calcium titanate with materials like graphene oxide are being developed as efficient bifunctional catalysts for environmental remediation. The electrocatalytic performance of these materials is often linked to their perovskite structure, which can facilitate electron transfer and provide active sites for reactions.
Investigation of Catalytic Sites in Hexafluorotitanate-Derived Materials
Currently, there is a lack of specific research data available in the public domain detailing the investigation of catalytic sites in materials derived directly from this compound. General studies on related fluorotitanate compounds suggest that the titanium atom can serve as a Lewis acid site, potentially catalyzing a variety of organic reactions. The nature and distribution of these active sites would be influenced by the material's synthesis method, crystalline structure, and surface morphology. Further research is necessary to identify and characterize the specific catalytic sites in this compound-derived materials and to explore their potential in heterogeneous catalysis.
Electrocatalytic Behavior in Energy Conversion Systems
Detailed studies on the electrocatalytic behavior of this compound in energy conversion systems, such as fuel cells or water splitting, have not been extensively reported. The electrocatalytic performance of a material is intrinsically linked to its electronic structure, surface area, and the presence of active sites for electrochemical reactions. While some transition metal fluorides have been investigated for their electrocatalytic properties, specific data, including key performance metrics for this compound, is not currently available. Future research in this area would need to focus on synthesizing nanostructured forms of the material to maximize surface area and on conducting thorough electrochemical evaluations to determine its potential for energy conversion applications.
Integration in Hybrid and Composite Materials
The incorporation of inorganic compounds into polymers and other matrices to form hybrid and composite materials is a common strategy to enhance material properties. The potential of this compound in this regard is yet to be fully explored.
Development of Hexafluorotitanate-Based Composites
There is a notable absence of published research on the development of composites specifically based on this compound. The successful integration of a filler like this compound into a matrix would depend on factors such as particle size, surface chemistry, and compatibility with the host material. Potential applications for such composites could range from dental materials to wear-resistant coatings, leveraging the properties of the fluoride and titanium components. However, without experimental data, the performance and synergistic effects within such composites remain speculative.
Surface Modification and Coating Strategies
Q & A
Q. What are the standard laboratory synthesis protocols for Calcium hexafluorotitanate, and how do reaction parameters influence yield?
this compound synthesis can be adapted from methods used for analogous fluorotitanates, such as wet chemical precipitation. For example, ammonium hexafluorotitanate is synthesized via controlled mixing of precursors like (NH₄)₂TiF₆ and boric acid in specific molar ratios, followed by sonication to ensure homogeneity . For calcium variants, stoichiometric reactions between calcium salts (e.g., CaCO₃) and hexafluorotitanic acid (H₂TiF₆) under inert atmospheres are plausible. Key parameters include pH control (4.0–5.0 for stability), temperature (ambient to 80°C), and precursor purity. Yield optimization requires iterative testing of molar ratios and reaction durations, with characterization via XRD and ICP-MS to confirm phase purity .
Q. What analytical techniques are recommended for characterizing this compound’s structural and compositional properties?
- X-ray Diffraction (XRD): To confirm crystalline structure and phase purity.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For precise quantification of Ca, Ti, and F ratios .
- Scanning Electron Microscopy (SEM): To assess particle morphology and size distribution.
- Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition pathways.
- FT-IR Spectroscopy: To identify vibrational modes of Ti-F bonds. Cross-validation using multiple techniques is critical to avoid misinterpretation of hygroscopic or reactive samples .
Q. What safety precautions are essential when handling this compound in laboratory settings?
this compound poses risks similar to related fluorotitanates:
- GHS Hazards: Corrosive (GHS05) and acute toxicity (GHS07) due to fluoride release upon decomposition .
- Handling: Use fume hoods, nitrile gloves, and PPE to prevent skin/eye contact. Avoid acidic conditions, which liberate HF .
- Storage: Keep in airtight containers under dry, inert atmospheres to prevent hydrolysis. Emergency protocols should include immediate neutralization of spills with calcium gluconate gel and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound in aqueous systems?
Discrepancies often arise from variations in water purity, temperature, and ionic strength. To address this:
- Controlled Experiments: Measure solubility at fixed temperatures (e.g., 20°C ± 0.1°C) using ultra-pure water and standardized buffers.
- Ion Chromatography: Quantify free fluoride ions to assess decomposition kinetics, which indirectly affects solubility .
- Statistical Analysis: Apply ANOVA to compare datasets, identifying outliers caused by uncontrolled variables (e.g., humidity) . For example, potassium hexafluorotitanate’s solubility is documented as 12.8 g/L at 20°C, but deviations occur due to hydrolysis; analogous methods can guide calcium variant studies .
Q. What strategies optimize this compound’s stability in photocatalytic applications, given its sensitivity to moisture?
- Surface Passivation: Coat particles with hydrophobic agents (e.g., silanes) to minimize water adsorption .
- Doping: Introduce transition metals (e.g., Fe³⁺) to enhance structural integrity under humid conditions.
- In Situ Characterization: Use environmental SEM to monitor real-time degradation mechanisms during humidity cycles . Comparative studies with ammonium hexafluorotitanate-based TiO₂ photocatalysts suggest that controlled calcination (300–500°C) improves crystallinity and moisture resistance .
Q. How can researchers design experiments to differentiate between ligand-field effects and lattice defects in this compound’s optical properties?
- Spectroscopic Mapping: Combine UV-Vis-NIR spectroscopy with DFT calculations to correlate absorption bands with Ti-F coordination geometry.
- Defect Engineering: Synthesize samples with intentional vacancies (e.g., F⁻ vacancies via argon annealing) and compare photoluminescence spectra.
- Electron Paramagnetic Resonance (EPR): Detect paramagnetic centers associated with defects . Methodological rigor requires parallel control experiments and replication to isolate variables .
Methodological Notes
- Data Contradiction Analysis: Cross-reference results with peer-reviewed studies, prioritizing datasets with documented experimental conditions (e.g., pH, temperature). Use meta-analysis tools to identify systemic biases .
- Experimental Design: Adopt factorial design frameworks to test multiple variables (e.g., precursor ratios, reaction times) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
